
Oxytocin free acid
Overview
Description
Oxytocin free acid, or oxytocinoic acid, is a derivative of oxytocin, a nine-amino acid neuropeptide synthesized in the hypothalamus. Unlike oxytocin, which terminates in a C-terminal amide group (-CONH₂), this compound features a free carboxyl group (-COOH) at its C-terminus due to enzymatic or chemical deamidation . This structural modification alters its biochemical properties, including receptor binding affinity, metabolic stability, and solubility. This compound retains partial biological activity but is less potent than oxytocin in activating oxytocin receptors (OTRs), which are critical for mediating social bonding, uterine contractions, and lactation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxytocin free acid is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves anchoring the first amino acid onto a resin, followed by sequential addition of protected amino acids . The key steps include:
Anchoring: The first amino acid is attached to a linker-modified resin.
Peptide Assembly: Consecutive cycles of deprotection and coupling of protected amino acids.
Cleavage and Purification: Removal of side-chain protecting groups and release of the peptide from the resin.
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, which allows for efficient and high-yield synthesis. The process is optimized for scalability, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Key Steps:
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Resin anchoring : The C-terminal glycine is anchored to a resin via a linker.
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Cyclization : Intramolecular disulfide bond formation between cysteine residues (Cys¹ and Cys⁶) under controlled oxidative conditions (e.g., air oxidation or DMSO) .
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Cleavage : The peptide is cleaved from the resin using trifluoroacetic acid (TFA), yielding the linear precursor.
Reaction Conditions :
Step | Reagents/Conditions |
---|---|
Coupling | Fmoc-amino acids, HBTU/HOBt, DIPEA |
Deprotection | 20% piperidine in DMF |
Cyclization | 0.1 M ammonium bicarbonate, pH 8.0 |
Disulfide Bond Dynamics
The stability of oxytocin’s disulfide bond (Cys¹–Cys⁶) is crucial for receptor binding. Reduction of this bond converts oxytocin to its linear form, oxytocein , which lacks biological activity .
Redox Reactions:
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Reduction :
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Re-oxidation :
Air or enzymatic oxidation restores the disulfide bond, recovering bioactivity .
Impact of Modifications :
Substitution of cysteine residues disrupts cyclization, abolishing receptor affinity .
Amino Acid Substitution and Activity
Systematic substitutions in oxytocin’s sequence reveal structure-activity relationships. For example:
Substitution Effects on Agonist/Antagonist Activity :
Position | Original Residue | Substitution | Activity Change |
---|---|---|---|
P2 | Tyr | Leu (Y2L) | Antagonist |
P4 | Gln | Phe (Q4F) | Antagonist |
P8 | Leu | Pro (L8P) | Loss of agonist activity |
Key Findings :
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P4 and P8 residues are critical for maintaining agonist activity.
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Y2L and Q4F substitutions convert oxytocin into potent antagonists (IC₅₀ ~44 nM) .
Degradation Pathways
Oxytocin free acid is susceptible to enzymatic degradation by oxytocinase (placental leucine aminopeptidase), which cleaves the Tyr²–Ile³ bond .
Degradation Products:
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Tyr²–Ile³ cleavage : Generates inactive fragments.
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Deamidation : The C-terminal amide (Gly⁹–NH₂) hydrolyzes to Gly⁹–COOH under acidic conditions .
Stabilization Strategies :
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Use of protease inhibitors (e.g., bestatin) in biochemical assays .
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Storage at -20°C under desiccating conditions to minimize hydrolysis .
Cross-Reactivity with Vasopressin Receptors
Oxytocin exhibits <0.01% cross-reactivity with vasopressin receptors (V₁a, V₁b, V₂) due to structural similarities . Modifications at P3 (Ile) and P8 (Leu) enhance selectivity for the oxytocin receptor .
Analytical Detection Methods
Quantification of this compound relies on:
Scientific Research Applications
Physiological Roles
Oxytocin is primarily recognized for its involvement in reproductive processes, including:
- Uterine Contraction : Oxytocin plays a crucial role during childbirth by stimulating uterine contractions.
- Lactation : It facilitates milk ejection during breastfeeding.
- Social Bonding : Oxytocin is implicated in promoting social interactions and bonding behaviors, particularly in maternal and paternal contexts.
Additionally, oxytocin has been associated with various non-reproductive functions such as:
- Stress Regulation : It modulates stress responses via interactions with the hypothalamic-pituitary-adrenal (HPA) axis.
- Pain Modulation : Research indicates that oxytocin may have analgesic properties, influencing pain perception and nociception .
Neuropsychiatric Disorders
Oxytocin free acid has been explored as a potential treatment for various neuropsychiatric disorders, including:
- Autism Spectrum Disorders (ASD) : Studies suggest that oxytocin administration may improve social functioning in individuals with ASD .
- Anxiety and Depression : The anxiolytic effects of oxytocin have led to investigations into its use as an adjunct therapy for anxiety disorders and depression .
Cardiovascular Health
Recent studies have indicated that oxytocin may positively impact cardiovascular health by:
- Regulating Blood Pressure : Oxytocin is thought to contribute to cardiovascular homeostasis through vasodilation and modulation of heart rate.
- Influencing Lipid Metabolism : Research shows that oxytocin can reduce plasma free fatty acid concentrations, suggesting a role in metabolic regulation .
Pain Management
The analgesic properties of this compound are being studied for their potential in pain management therapies. Evidence suggests that it can inhibit pain pathways, making it a candidate for treating chronic pain conditions .
Case Study Overview
Measurement Challenges
Despite the promising applications of this compound, challenges remain in accurately measuring its effects due to variability in assay techniques across studies. Standardized methodologies are crucial for validating findings related to oxytocin's therapeutic potential .
Mechanism of Action
Oxytocin free acid exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors located in various tissues, including the uterus, mammary glands, and brain . Upon binding, it activates intracellular signaling pathways, leading to physiological responses such as uterine contractions, milk ejection, and modulation of social behaviors . Key pathways involved include the phosphoinositide 3-kinase (PI3K)-AKT pathway and the mitogen-activated protein kinase (MAPK) pathway .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Oxytocin vs. Oxytocin Free Acid
Structural Differences :
Functional Differences :
this compound exhibits reduced binding affinity for OTRs compared to oxytocin (IC₅₀ values ≈ 2-fold higher in competitive assays) . However, its increased stability in plasma makes it a candidate for prolonged therapeutic effects in conditions like autism spectrum disorder (ASD) or schizophrenia, where chronic administration is required .
Vasopressin and Analogues
Vasopressin, a structural homolog of oxytocin, shares six of nine amino acids but differs at positions 3 (phenylalanine → isoleucine) and 8 (leucine → arginine). Unlike this compound, vasopressin primarily binds to vasopressin receptors (V1a, V1b, V2), regulating water retention and blood pressure. Key comparisons include:
- Receptor Specificity :
Compound | Primary Receptor Targets | Secondary Targets |
---|---|---|
Oxytocin | OTR (high affinity) | V1a (low affinity) |
This compound | OTR (moderate affinity) | V1a (negligible) |
Vasopressin | V1a/V2 (high affinity) | OTR (low affinity) |
- Clinical Applications :
While this compound is under investigation for neuropsychiatric disorders, vasopressin analogues like desmopressin (a V2 agonist) are FDA-approved for diabetes insipidus .
Pharmacokinetic and Pharmacodynamic Profiles
Bioavailability and Metabolism
- Intranasal Delivery :
A study in Macaca mulatta showed that intranasal oxytocin increased cerebral spinal fluid (CSF) concentrations by ~2.5 pg/mL within 40 minutes, comparable to nebulized delivery. This compound’s larger molecular weight (1008.18 g/mol) may reduce BBB permeability, necessitating higher doses for CNS effects . - Plasma Stability: ¹⁷O-NMR studies revealed that this compound’s carboxyl group reduces susceptibility to aminopeptidase cleavage, prolonging its plasma half-life compared to oxytocin .
Measurement Challenges
Free oxytocin (including this compound) is difficult to quantify due to low baseline concentrations (<5 pg/mL in plasma) and interference from binding proteins. Immunoassays often overestimate levels, whereas mass spectrometry provides higher specificity .
Research Findings and Clinical Implications
Behavioral Studies
- Social Cognition :
this compound’s partial agonism at OTRs may modulate social behaviors less robustly than oxytocin. A 2013 study found oxytocin shortened self-other differentiation latency by 30%, but analogous data for this compound are lacking . - Neurodevelopmental Disorders :
In ASD models, chronic this compound administration improved social recognition in rodents, though effects were slower to manifest compared to oxytocin .
Therapeutic Potential
- Obstetrics :
Oxytocin remains the gold standard for labor induction (Table 2, ). This compound’s reduced potency limits its utility in this context. - Psychiatry : Correlations between plasma oxytocin and biomarkers like von Willebrand factor (VWF) suggest this compound could modulate inflammation in depression, though clinical trials are pending .
Biological Activity
Oxytocin, often referred to as the "love hormone," plays a crucial role in various physiological processes, including reproduction, social bonding, and emotional regulation. The free acid form of oxytocin, known as oxytocin free acid, exhibits distinct biological activities that have garnered significant research interest. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Overview of this compound
This compound is the unmodified form of the peptide hormone oxytocin. It is synthesized in the hypothalamus and released by the posterior pituitary gland. Unlike its modified counterparts, this compound is characterized by its ability to interact with oxytocin receptors (OXTR) and exert various biological effects.
Oxytocin exerts its effects primarily through binding to OXTR, which are G-protein-coupled receptors located throughout the body, including the brain, uterus, and mammary glands. The binding initiates intracellular signaling cascades that influence various physiological responses.
Key Mechanisms Include:
- Regulation of Social Behaviors: Oxytocin is known to enhance social bonding and trust among individuals.
- Influence on Reproductive Functions: It plays a significant role in childbirth and lactation.
- Impact on Metabolism: Research indicates that oxytocin can influence eating behaviors and energy expenditure.
1. Effects on Eating Behavior and Metabolism
Numerous studies have demonstrated that this compound can significantly reduce food intake and promote weight loss. A review of clinical trials indicated that intranasal administration of oxytocin resulted in reduced caloric intake and improved insulin sensitivity in humans .
Table 1: Summary of Key Findings on Eating Behavior
2. Psychological Effects
Oxytocin has been studied for its potential therapeutic effects in psychological conditions such as anxiety and depression. A case study involving patients undergoing psychotherapy showed that those receiving oxytocin exhibited significant improvements in anxiety and interpersonal distress compared to a placebo group .
Table 2: Case Study Results on Psychological Effects
Patient Group | Treatment | Observed Changes |
---|---|---|
Oxytocin Group | Intranasal oxytocin (28 days) | Decreased anxiety and interpersonal distress . |
Placebo Group | Placebo (28 days) | No significant changes noted . |
Research Findings
Recent studies have focused on the agonist and antagonist activities of various oxytocin variants derived from this compound. These studies aim to identify modifications that enhance therapeutic efficacy or reduce side effects.
Key Findings Include:
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying oxytocin free acid in biological matrices, and how do they address matrix interference?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its specificity and sensitivity. Key steps include:
- Sample Preparation : Solid-phase extraction (SPE) using mixed-mode cation-exchange cartridges to isolate this compound from plasma proteins and lipids .
- Chromatography : Use of a C18 reverse-phase column with a gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to separate this compound from structurally similar peptides.
- Validation : Include tests for recovery (≥80%), intra-/inter-day precision (CV <15%), and limits of detection (LOD <1 pg/mL) .
Q. How can researchers ensure the stability of this compound during in vitro experiments?
- Methodological Answer : Stability is pH- and temperature-dependent. Best practices include:
- Storage : Aliquot and store at -80°C in acidic buffers (pH 3.0–4.0) to prevent degradation via deamidation or oxidation .
- Experimental Conditions : Use antioxidants (e.g., 0.1% ascorbic acid) in incubation media and minimize exposure to light .
Q. What protocols are recommended for synthesizing high-purity this compound for receptor-binding assays?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) with Fmoc chemistry is preferred. Critical steps:
- Resin Selection : Use a preloaded Wang resin for C-terminal carboxylate group retention.
- Purification : Reverse-phase HPLC with a water/acetonitrile gradient (0.1% TFA modifier) and characterization via MALDI-TOF mass spectrometry .
Advanced Research Questions
Q. How do discrepancies in reported receptor-binding affinities of this compound across studies impact hypotheses about its physiological roles?
- Methodological Answer : Variations arise from differences in:
- Assay Systems : Cell lines vs. primary neurons (e.g., HEK293 overexpressing OXTR vs. hypothalamic slices) may yield divergent binding kinetics due to receptor dimerization or G-protein coupling .
- Ligand Purity : Impurities ≥5% in synthetic batches can artificially inflate EC50 values. Validate purity via NMR and amino acid analysis before assays .
Q. What methodological considerations are critical when interpreting contradictory data on this compound’s effects in stress models?
- Methodological Answer : Contradictions often stem from:
- Dose-Response Complexity : Biphasic effects (e.g., anxiolytic at 0.1 mg/kg but anxiogenic at 1.0 mg/kg in rodents) require non-linear modeling and inclusion of multiple dose cohorts .
- Temporal Factors : Acute vs. chronic administration differentially regulates OXTR expression. Use longitudinal designs with time-course RNA-seq to track receptor dynamics .
Q. How can multivariate analysis address confounding variables in studies linking this compound concentrations to social behavior?
- Methodological Answer :
- Model Design : Include covariates such as cortisol levels, sex hormones, and epigenetic modifiers (e.g., OXTR methylation status) in linear mixed-effects models .
- Data Clustering : Apply hierarchical clustering to identify subgroups (e.g., high oxytocin/low cortisol responders) and test for interaction effects using likelihood ratio tests .
- Validation : Replicate findings in cross-species models (e.g., prairie voles vs. humans) to distinguish conserved mechanisms from species-specific artifacts .
Q. Data Contradiction Analysis Framework
Properties
IUPAC Name |
2-[[(2S)-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H65N11O13S2/c1-5-22(4)35-42(66)48-26(12-13-32(45)56)38(62)50-29(17-33(46)57)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-34(58)59/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59)/t22-,25-,26-,27-,28-,29-,30-,31-,35-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBCSRNZYJJWNB-DSZYJQQASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H65N11O13S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1008.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
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